molecular formula C28H30N4O6 B12501344 Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B12501344
M. Wt: 518.6 g/mol
InChI Key: WKVMYVIKYBYDIG-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzoate derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzoate core: This can be achieved through esterification reactions involving benzoic acid derivatives.

    Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where a benzylpiperazine is introduced.

    Attachment of the methoxy and nitro groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.

    Final coupling: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Scaling up the reactions: Using larger reactors and continuous flow systems.

    Purification processes: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS), and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE would depend on its specific interactions with molecular targets. Generally, such compounds might:

    Bind to receptors: Interact with specific receptors in the body to exert their effects.

    Inhibit enzymes: Act as inhibitors of enzymes involved in critical biochemical pathways.

    Modulate signaling pathways: Influence cellular signaling pathways to produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHOXY-3-AMINOBENZOATE): Similar structure but with an amino group instead of a nitro group.

    ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHOXY-3-CHLOROBENZOATE): Contains a chloro group instead of a nitro group.

Uniqueness

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both a nitro group and a benzylic piperazine moiety can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C28H30N4O6

Molecular Weight

518.6 g/mol

IUPAC Name

ethyl 4-(4-benzylpiperazin-1-yl)-3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C28H30N4O6/c1-3-38-28(34)22-9-11-24(31-15-13-30(14-16-31)19-20-7-5-4-6-8-20)23(17-22)29-27(33)21-10-12-26(37-2)25(18-21)32(35)36/h4-12,17-18H,3,13-16,19H2,1-2H3,(H,29,33)

InChI Key

WKVMYVIKYBYDIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-]

Origin of Product

United States

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